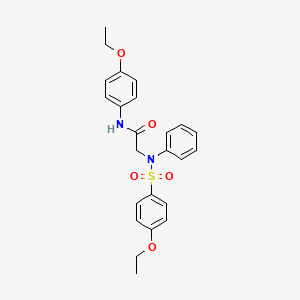
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺是一种复杂的有机化合物,以其独特的结构特征而著称。该化合物属于磺酰胺类,该类化合物以其在医药化学和工业过程中的多种应用而闻名。
准备方法
合成路线和反应条件
N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺的合成通常涉及多步有机反应。一种常见的方法包括:
-
磺酰胺中间体的形成
反应物: 4-乙氧基苯磺酰氯和苯胺。
条件: 反应在碱的存在下进行,例如吡啶或三乙胺,以中和生成的盐酸。
产物: N-苯基-4-乙氧基苯磺酰胺。
-
酰化反应
反应物: N-苯基-4-乙氧基苯磺酰胺和4-乙氧基苯乙酸。
条件: 反应通常使用偶联剂,例如二环己基碳二亚胺(DCC),在惰性溶剂(如二氯甲烷)中进行。
产物: N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流过程,以提高效率和产量。使用自动化反应器和精确控制反应参数可确保一致的质量和可扩展性。
化学反应分析
反应类型
-
氧化
试剂: 常见的氧化剂,如高锰酸钾或过氧化氢。
条件: 通常在酸性或碱性介质中进行。
产物: 乙氧基或芳香环的氧化衍生物。
-
还原
试剂: 还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
条件: 在无水条件下进行,以防止水解。
产物: 磺酰胺或酰胺基团的还原形式。
-
取代
试剂: 卤化剂,如亚硫酰氯 (SOCl2) 或溴 (Br2)。
条件: 在催化剂的存在下或在紫外光照射下进行。
产物: 芳香环的卤化衍生物。
常用试剂和条件
溶剂: 二氯甲烷、乙醇和乙腈是常用的。
催化剂: 根据反应类型,酸性或碱性催化剂。
温度: 反应通常在室温或略高于室温下进行。
科学研究应用
化学
在化学领域,N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和开发新的化合物。
生物学
在生物学研究中,该化合物因其与生物大分子潜在的相互作用而受到研究。已知其磺酰胺基团模拟某些生物底物,使其在酶抑制研究中很有用。
医学
在医学上,磺酰胺衍生物因其抗菌和抗炎特性而受到研究。N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺可能表现出类似的特性,使其成为药物开发的候选药物。
工业
在工业上,该化合物可用于生产特种化学品和材料。其稳定性和反应活性使其适用于多种应用,包括涂料和聚合物。
作用机理
N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。磺酰胺基团可以结合到酶的活性位点,抑制其功能。这种抑制可以破坏代谢途径,从而导致所需的生物效应。乙氧基基团可以增强化合物的溶解度和生物利用度,促进其与靶分子相互作用。
作用机制
The mechanism of action of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
类似化合物
N-(4-甲氧基苯基)-2-(N-苯基4-甲氧基苯磺酰胺基)乙酰胺: 结构类似,但含有甲氧基而不是乙氧基。
N-(4-氯苯基)-2-(N-苯基4-氯苯磺酰胺基)乙酰胺: 含有氯基团,这可能会改变其反应性和生物活性。
N-(4-甲基苯基)-2-(N-苯基4-甲基苯磺酰胺基)乙酰胺: 含有甲基而不是乙氧基,影响其物理和化学性质。
独特性
N-(4-乙氧基苯基)-2-(N-苯基4-乙氧基苯磺酰胺基)乙酰胺的独特性在于它含有乙氧基,这会影响其溶解度、反应性和生物相互作用。这些特性在特定应用中可能具有优势,例如在医药化学中增强生物利用度或在工业应用中改善加工特性。
属性
分子式 |
C24H26N2O5S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI 键 |
YZHXJUFGVYODPG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11622616.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622620.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622652.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622667.png)
methanolate](/img/structure/B11622673.png)

![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622707.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
